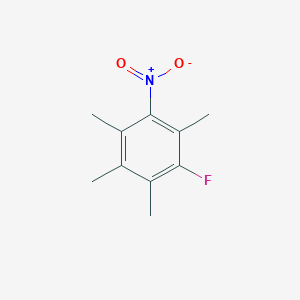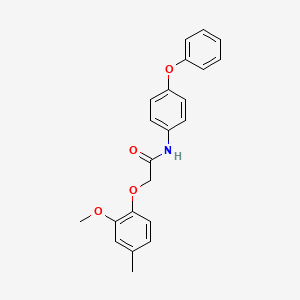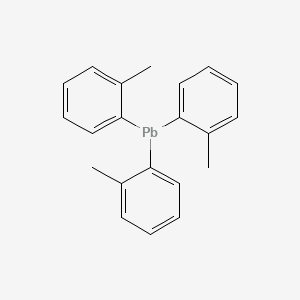
N-Butan-2-yl-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butan-2-yl-N’-methylurea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-Butan-2-yl-N’-methylurea has diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N’-methylurea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of butan-2-amine with methyl isocyanate under mild conditions. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-Butan-2-yl-N’-methylurea often involves large-scale synthesis using similar methods. The reaction conditions are optimized for high yield and purity, and the process is designed to be resource-efficient and environmentally friendly. The use of phosgene-free methods is preferred to avoid the hazards associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the alkyl or aryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives that have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Butan-2-yl-N’-methylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Butan-2-yl-N’-methylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butan-2-yl-N’-methylurea include other N-substituted ureas such as N-ethyl-N’-methylurea and N-propyl-N’-methylurea. These compounds share similar chemical properties and applications but differ in their alkyl or aryl substituents .
Uniqueness
N-Butan-2-yl-N’-methylurea is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other N-substituted ureas may not be as effective .
Properties
CAS No. |
38014-55-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-butan-2-yl-3-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
RCRZYXFYHZOCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


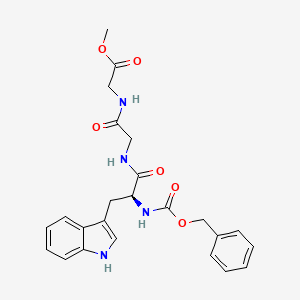

![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)

![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
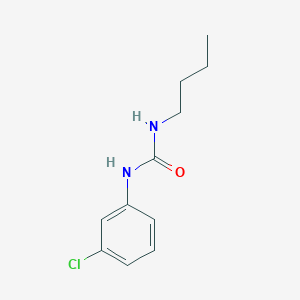


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

